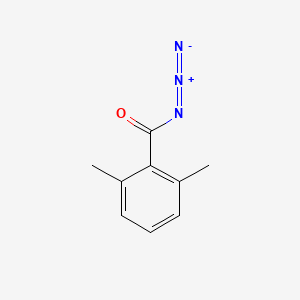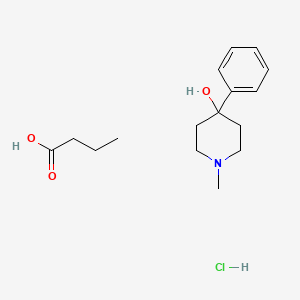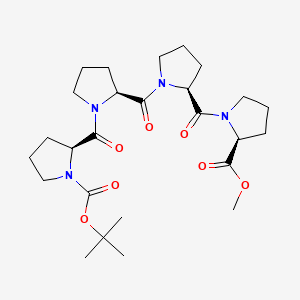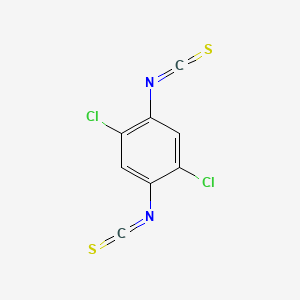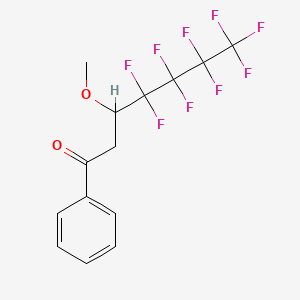
4,4,5,5,6,6,7,7,7-Nonafluoro-3-methoxy-1-phenylheptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5,6,6,7,7,7-Nonafluoro-3-methoxy-1-phenylheptan-1-one is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and resistance to degradation, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,7,7,7-Nonafluoro-3-methoxy-1-phenylheptan-1-one typically involves the introduction of fluorine atoms into the heptanone backbone. This can be achieved through various fluorination techniques, such as direct fluorination or the use of fluorinating agents like sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine species. The production process must ensure high purity and yield, often involving multiple purification steps such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5,6,6,7,7,7-Nonafluoro-3-methoxy-1-phenylheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4,4,5,5,6,6,7,7,7-Nonafluoro-3-methoxy-1-phenylheptan-1-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential as a bioactive compound with unique interactions due to its fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with high resistance to chemical and thermal degradation.
Mecanismo De Acción
The mechanism of action of 4,4,5,5,6,6,7,7,7-Nonafluoro-3-methoxy-1-phenylheptan-1-one involves its interaction with molecular targets through its fluorinated and methoxy functional groups. The fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, while the methoxy group can modulate its solubility and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol: A similar fluorinated compound with an alcohol functional group.
4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide: Another fluorinated compound with an iodide functional group.
Pentadecafluorooctanoic acid: A perfluorinated carboxylic acid with similar stability and resistance properties.
Uniqueness
4,4,5,5,6,6,7,7,7-Nonafluoro-3-methoxy-1-phenylheptan-1-one stands out due to its unique combination of a methoxy group and a phenyl ring, which imparts distinct chemical and physical properties. This combination allows for specific interactions and applications that may not be achievable with other similar compounds.
Propiedades
Número CAS |
105602-77-5 |
|---|---|
Fórmula molecular |
C14H11F9O2 |
Peso molecular |
382.22 g/mol |
Nombre IUPAC |
4,4,5,5,6,6,7,7,7-nonafluoro-3-methoxy-1-phenylheptan-1-one |
InChI |
InChI=1S/C14H11F9O2/c1-25-10(7-9(24)8-5-3-2-4-6-8)11(15,16)12(17,18)13(19,20)14(21,22)23/h2-6,10H,7H2,1H3 |
Clave InChI |
JVOZGOMTOHRUQV-UHFFFAOYSA-N |
SMILES canónico |
COC(CC(=O)C1=CC=CC=C1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


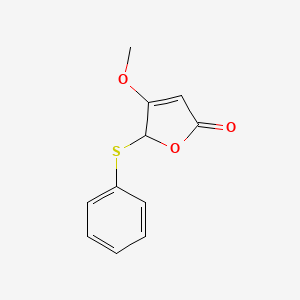
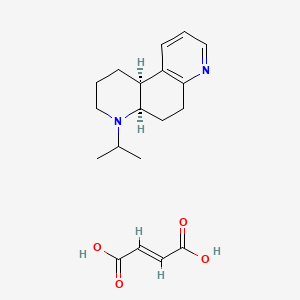
![1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14328156.png)
![13-Hydroxy-13-[3-(pent-2-EN-1-YL)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14328164.png)
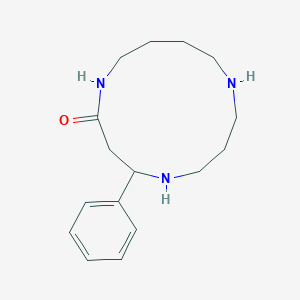
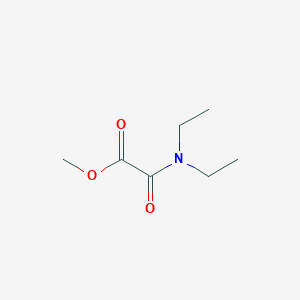
![2,2'-[(5-Aminopentyl)azanediyl]di(ethan-1-ol)](/img/structure/B14328189.png)
![N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B14328191.png)
![3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14328203.png)
![{3-[(2-Chloroethyl)sulfanyl]propyl}benzene](/img/structure/B14328213.png)
